1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one
Overview
Description
1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C11H14ClN3O It is a heterocyclic compound that contains both piperidine and pyrazine rings
Preparation Methods
The synthesis of 1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3-chloropyrazine with piperidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrazine ring can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of heterocyclic compounds on cellular processes. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The piperidine and pyrazine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities, including anticancer and anti-inflammatory effects.
Pyrazine Derivatives: Compounds containing the pyrazine ring, such as pyrazinamide, are known for their antimicrobial properties.
Properties
IUPAC Name |
1-[4-[(3-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-6-2-10(3-7-16)8-11-12(13)15-5-4-14-11/h4-5,10H,2-3,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDWCFOUMGWVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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